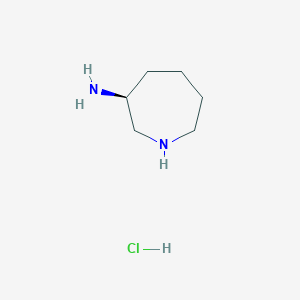

(S)-Azepan-3-amine hydrochloride

Descripción general

Descripción

(S)-Azepan-3-amine hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Azepan-3-amine hydrochloride typically involves the reduction of azepan-3-one using a chiral reducing agent to obtain the (S)-enantiomer of azepan-3-amine. This is followed by the reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of azepan-3-one in the presence of a chiral catalyst. This method ensures high yield and enantiomeric purity, which is crucial for its applications in pharmaceuticals and other industries.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Azepan-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form azepan-3-one.

Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Azepan-3-one.

Reduction: Various reduced amine derivatives.

Substitution: Substituted azepane derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

(S)-Azepan-3-amine hydrochloride is primarily utilized as an intermediate in the development of pharmaceuticals. Its ability to introduce specific amine groups into molecules makes it valuable for creating compounds with defined stereochemistry.

Drug Development

- Antibiotic Synthesis: It serves as a precursor for besifloxacin hydrochloride, an antibiotic effective against a broad spectrum of bacterial infections. The compound's amine group facilitates interactions with bacterial enzymes, enhancing its antibacterial properties.

Neuropharmacology

Research indicates that this compound interacts with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Studies have shown that compounds derived from this chiral amine exhibit promising activity against various biological targets .

Organic Synthesis Applications

This compound is widely used as a building block in organic synthesis due to its ability to control stereochemistry in final products.

Synthetic Methodologies

The compound can be synthesized through various methods that emphasize high yield and stereoselectivity. For instance, recent advancements have reported new synthetic routes that enhance the efficiency and simplicity of obtaining this compound from readily available starting materials .

| Synthetic Method | Yield | Conditions |

|---|---|---|

| Esterification followed by reduction | High | Mild conditions |

| Cyclization reactions | Moderate | Room temperature |

Biological Interaction Studies

The biological activity of this compound has been extensively studied, particularly regarding its interaction with various enzymes and receptors.

Binding Affinity

Research has demonstrated that this compound exhibits significant binding affinity for bacterial enzymes, which is critical for its role in antibiotic formulations. Moreover, studies exploring its interaction with acid-β-glucosidase highlight its potential in treating lysosomal storage disorders .

Case Study 1: Antibacterial Activity

A study investigated the efficacy of besifloxacin, derived from this compound, against resistant bacterial strains. The findings indicated that modifications to the azepane structure enhanced antibacterial potency and broadened the spectrum of activity against Gram-positive and Gram-negative bacteria.

Case Study 2: Neuropharmacological Potential

Another study explored the effects of derivatives of (S)-azepan-3-amine on neurotransmitter receptor modulation. Results suggested that these compounds could serve as leads for developing treatments for neurodegenerative diseases due to their ability to selectively bind to target receptors.

Mecanismo De Acción

The mechanism of action of (S)-Azepan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, leading to modulation of their activity. The exact pathways depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Similar Compounds

Azepane: The parent compound without the amine group.

Azepan-3-one: The oxidized form of azepane.

Piperidine: A six-membered nitrogen-containing heterocycle with similar properties.

Uniqueness

(S)-Azepan-3-amine hydrochloride is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to six-membered rings like piperidine. This uniqueness makes it valuable in the synthesis of compounds with specific biological activities and properties.

Actividad Biológica

(S)-Azepan-3-amine hydrochloride is a chiral amine compound that plays a significant role in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHN·HCl

- Molar Mass : Approximately 114.19 g/mol

- Structure : Characterized by a seven-membered saturated nitrogen-containing ring, which imparts unique steric and electronic properties compared to other cyclic amines.

The presence of a primary amine group enhances its reactivity and potential interactions with biological targets. The chirality of (S)-azepan-3-amine is crucial for its biological activity, as it exists as two enantiomers with different pharmacological profiles.

Biological Activity

This compound exhibits significant biological activity primarily through its role as a precursor in the synthesis of various bioactive compounds. Notably, it is involved in the production of antibiotics such as besifloxacin hydrochloride, known for its efficacy against a broad spectrum of bacterial infections.

The mechanism of action involves:

- Interaction with Biological Targets : The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity.

- Binding Affinity : Research indicates that (S)-azepan-3-amine interacts effectively with bacterial enzymes, contributing to its antibacterial properties. Its interaction with neurotransmitter receptors suggests potential applications in neuropharmacology.

Synthesis and Applications

Several methods have been developed for synthesizing this compound, emphasizing its versatility in drug development. It serves as an intermediate in synthesizing fluoroquinolone antibiotics, enhancing the antibacterial activity of the final products.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (R)-Azepan-3-amine | Chiral amine | Enantiomeric counterpart; different biological activity |

| (S)-3-Amino-1-ethyl-2-azepanone hydrochloride | Azepanone derivative | Contains an ethyl group; used in similar pharmaceutical applications |

| 1-Aminoazepane | Simple amine | Lacks chirality; broader reactivity but less specificity in biological applications |

Case Studies

- Antibacterial Activity : In studies evaluating the effectiveness of this compound derivatives against various bacterial strains, significant inhibition was observed, supporting its role as a precursor for antibiotic synthesis. For example, derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Neuropharmacological Potential : Investigations into the binding affinity of (S)-azepan-3-amine with neurotransmitter receptors revealed promising results for developing treatments targeting neurological disorders. The compound's ability to modulate receptor activity could lead to new therapeutic strategies.

Propiedades

IUPAC Name |

(3S)-azepan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c7-6-3-1-2-4-8-5-6;/h6,8H,1-5,7H2;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGFGYVBHCSCAX-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC[C@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.